molecular formula C7H16ClNO B3112748 1-Methyl-4-azepanol hcl CAS No. 1923194-67-5

1-Methyl-4-azepanol hcl

Cat. No. B3112748
CAS RN: 1923194-67-5
M. Wt: 165.66 g/mol
InChI Key: YZAFECYMZTWTGX-UHFFFAOYSA-N
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Description

1-Methyl-4-azepanol hcl is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-azepanol hcl is represented by the linear formula C7H16ClNO . The InChI code for this compound is 1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

1-Methyl-4-azepanol hcl is a white to yellow solid . It has a molecular weight of 165.66 . The storage temperature is 2-8°C . Unfortunately, the boiling point is not specified . The compound has a density of 0.977 and a boiling point of 205°C .

Scientific Research Applications

  • Enzyme Inhibition and Pharmacokinetics

    1-Methyl-4-azepanol HCl, as a component of azepanone-based cathepsin K inhibitors, demonstrates potential in enzyme inhibition. These inhibitors, with their varied potency and pharmacokinetic properties, are significant for medical research, particularly in the context of bone resorption and related diseases (Yamashita et al., 2006).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    The NMR spectral analysis of 1-Methyl-4-azepanol HCl and related compounds offers insights into their molecular structure. Understanding these parameters is critical for the development of new compounds with specific desired properties (McNab & Monahan, 1990).

  • Organocatalyzed Synthesis

    The compound plays a role in the enantioselective organocatalyzed synthesis of azepane moieties. This innovative approach highlights the compound's importance in synthetic chemistry, particularly in the creation of optically active derivatives (Goudedranche et al., 2014).

  • Antimicrobial and Anticancer Research

    Azepane derivatives, including those related to 1-Methyl-4-azepanol HCl, have been studied for their antimicrobial and anticancer properties. This research is crucial for developing new therapeutic agents for treating infections and cancer (Verma et al., 2015).

  • Antimycobacterial Activities

    Derivatives of azepanes, including those structurally related to 1-Methyl-4-azepanol HCl, have been synthesized and evaluated for their effectiveness against tuberculosis, showcasing the potential of these compounds in developing new antitubercular agents (Medvedeva et al., 2018).

  • Antichlamydial Agents

    Research into erythrodiol C-ring derivatives, related to 1-Methyl-4-azepanol HCl, shows significant activity against Chlamydia trachomatis. This demonstrates the compound's potential role in developing new antibacterial agents (Kazakova et al., 2021).

Safety and Hazards

The safety information for 1-Methyl-4-azepanol hcl indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

1-methylazepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAFECYMZTWTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazepan-4-ol hydrochloride

Synthesis routes and methods

Procedure details

100 ml of 1N sodium hydroxide solution is added to a solution of 18.9 g of sodium borohydride in 100 ml of water. A solution of 163.6 g of 1-methylperhydroazepin-4-one HCl in 100 ml of water is added dropwise at an internal temperature of 0° to 5° C. The mixture is stirred for 2 hours at 0° to 5° C. and then for 2 hours at room temperature. The pH is adjusted to 2 to 3 by addition of semi-concentrated hydrochloric acid. The mixture is evaporated to dryness in vacuo, the residue is taken up in 600 ml of isopropanol, the inorganic salts are separated off at 60° to 75° C. and the product is crystallised in an ice bath. The product is filtered and dried to constant weight in vacuo at elevated temperature. 149 g (90%) of 1-methylperhydroazepin-4-ol HCl is obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
163.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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